molecular formula C12H13FN4 B8504184 8-(4-Fluoro-phenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

8-(4-Fluoro-phenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

Cat. No. B8504184
M. Wt: 232.26 g/mol
InChI Key: CZWCKTBCJKUAHT-UHFFFAOYSA-N
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Patent
US08486967B2

Procedure details

8-(4-Fluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (232 mg, 1.02 mmol) in EtOH (10 mL) and aqueous HCl solution (25%, 162 L, 1.12 mmol) was hydrogenated in the presence of palladium on charcoal (10%, 232 mg, 0.22 mmol) at 50 bar and 50° C. for 18 hours. The catalyst was filtered off, washed thoroughly with EtOH and the solvent was removed from the combined filtrates. Saturated aqueous NaHCO3 solution was added to the residue. The aqueous phase was extracted with CH2Cl2, the combined organic phases were dried over sodium sulfate, the solvent was evaporated and the residue purified by silica gel chromatography using dichloromethane/methanol (with 10% ammonia) as eluent. The title compound was obtained as a white solid (174 mg, 74%).
Quantity
232 mg
Type
reactant
Reaction Step One
Name
Quantity
162 L
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
232 mg
Type
catalyst
Reaction Step One
Name
Yield
74%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]3[N:10]([N:14]=[C:15]([NH2:17])[N:16]=3)[CH:11]=[CH:12][CH:13]=2)=[CH:4][CH:3]=1.Cl>CCO.[Pd]>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:13][CH2:12][CH2:11][N:10]3[N:14]=[C:15]([NH2:17])[N:16]=[C:9]23)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
232 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1C=2N(C=CC1)N=C(N2)N
Name
Quantity
162 L
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Name
Quantity
232 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed thoroughly with EtOH
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the combined filtrates
ADDITION
Type
ADDITION
Details
Saturated aqueous NaHCO3 solution was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1C=2N(CCC1)N=C(N2)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 174 mg
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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